5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
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Overview
Description
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a chiral thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ®-4-chlorophenylglycine with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.
Industrial Production Methods
Industrial production of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one can be compared with other thiazolidinone derivatives, such as:
(4R,5R)-5-(4-Methylphenyl)-4-methyl-1,3-thiazolidin-2-one: Similar structure but with a methyl group instead of a chlorophenyl group.
(4R,5R)-5-(4-Bromophenyl)-4-methyl-1,3-thiazolidin-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
The uniqueness of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its interactions with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDQNZFHKSICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028707 |
Source
|
Record name | 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824515-39-0 |
Source
|
Record name | 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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